7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused pyrimidine ring system with indoline and phenyl substituents, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with indoline derivatives under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways essential for cell growth and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine ring system and have been studied for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Known for their potential as protein kinase inhibitors and cyclin-dependent kinase inhibitors.
Pyrimidino[4,5-d][1,3]oxazines: These derivatives exhibit a range of biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
What sets 7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of indoline and phenyl substituents, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse chemical modifications and the exploration of various biological activities, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-18-15-12-21-19(24-11-10-13-6-4-5-9-16(13)24)22-17(15)23-20(27)25(18)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALEBZSGGJOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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